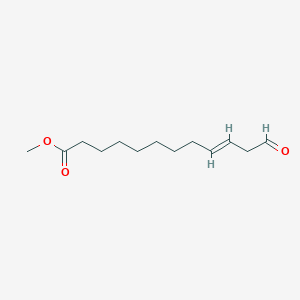![molecular formula C18H21NO2 B14796383 [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol: is an organic compound with the molecular formula C18H21NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol typically involves the reaction of 3,4-dihydroquinoline derivatives with phenoxyethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the quinoline derivative reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated quinoline derivatives can react with nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown activity against certain enzymes and receptors, making it a candidate for drug development .
Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its role in treating diseases such as cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用机制
The mechanism of action of [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
相似化合物的比较
- **1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
- **1-(2-ethoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol
- **1-(2-phenoxyethyl)-3,4-dihydroisoquinoline
Comparison: Compared to its analogs, [1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol exhibits unique properties due to the presence of the phenoxyethyl group. This group enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, potentially increasing its biological activity. Additionally, the compound’s quinoline core provides a versatile scaffold for further functionalization, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C18H21NO2 |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol |
InChI |
InChI=1S/C18H21NO2/c20-14-15-6-4-10-18-17(15)9-5-11-19(18)12-13-21-16-7-2-1-3-8-16/h1-4,6-8,10,20H,5,9,11-14H2 |
InChI 键 |
AOINKSCOTSPBKA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC=C2N(C1)CCOC3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,18,27,36,37,39,40,41-Octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14796301.png)
![1-[(10S,13S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B14796302.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B14796310.png)
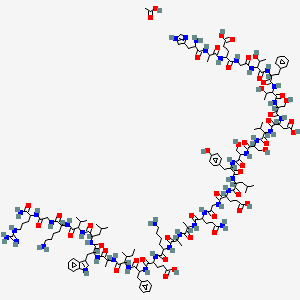
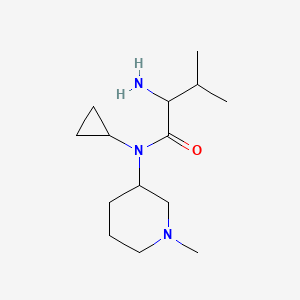
![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14796338.png)
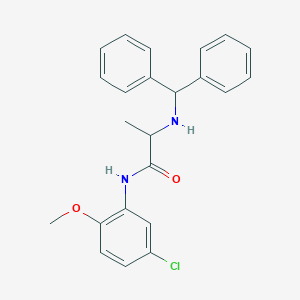
![21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14796364.png)
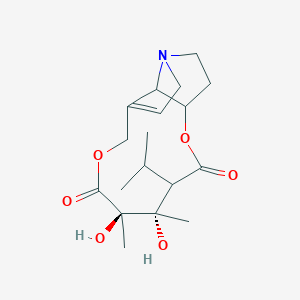
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)
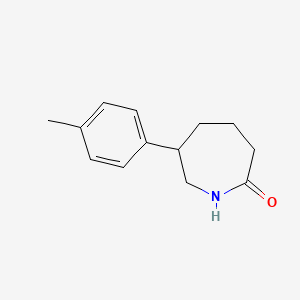
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
